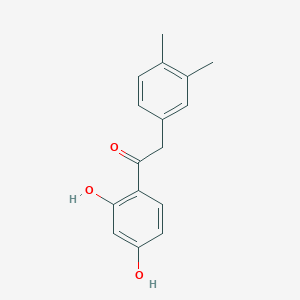
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one is an organic compound that belongs to the class of phenyl ethanones
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one kann durch verschiedene Synthesewege erreicht werden. Eine gängige Methode beinhaltet die Friedel-Crafts-Acylierungsreaktion, bei der ein Säurechlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3) mit einer aromatischen Verbindung reagiert. Die Reaktionsbedingungen umfassen typischerweise wasserfreie Bedingungen und eine kontrollierte Temperatur, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung große Batchreaktoren mit präziser Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren kann ebenfalls erforscht werden, um die Effizienz und Ausbeute zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Chinonen oxidiert werden.
Reduktion: Die Carbonylgruppe kann zu Alkoholen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, OH-) können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkohole und andere reduzierte Formen.
Substitution: Verschiedene substituierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende oder antioxidative Wirkungen.
Industrie: Wird bei der Produktion von Farbstoffen, Polymeren und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Mechanismus, durch den 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one seine Wirkungen entfaltet, hängt von seiner Wechselwirkung mit molekularen Zielstrukturen ab. Wenn es beispielsweise antioxidative Eigenschaften aufweist, kann es durch das Abfangen freier Radikale und die Verhinderung oxidativer Schäden an Zellen wirken. Die beteiligten spezifischen Wege hängen vom Kontext seiner Anwendung und der Art seiner Wechselwirkungen mit biologischen Molekülen ab.
Wirkmechanismus
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one exerts its effects depends on its interaction with molecular targets. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage to cells. The specific pathways involved would depend on the context of its application and the nature of its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2,4-Dihydroxyphenyl)-2-phenylethan-1-one: Fehlt die Methylgruppen am zweiten Phenylring.
1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethan-1-one: Enthält zusätzliche Hydroxylgruppen am zweiten Phenylring.
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethan-1-one: Enthält Methoxygruppen anstelle von Methylgruppen.
Einzigartigkeit
Das Vorhandensein von Hydroxyl- und Methylgruppen in 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one kann einzigartige chemische Eigenschaften verleihen, wie z. B. erhöhte Hydrophobie oder veränderte Reaktivität, im Vergleich zu seinen Analoga.
Eigenschaften
CAS-Nummer |
184760-80-3 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
1-(2,4-dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-10-3-4-12(7-11(10)2)8-15(18)14-6-5-13(17)9-16(14)19/h3-7,9,17,19H,8H2,1-2H3 |
InChI-Schlüssel |
BQLFGRAHCARUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















